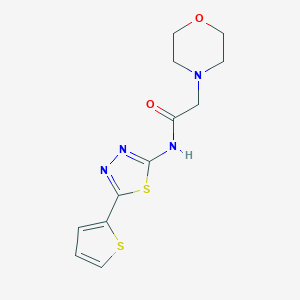![molecular formula C13H17N5O B292044 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a morpholine ring fused to a triazoloquinazoline core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product . The reaction conditions often include hydrogenation on palladium/carbon (Pd/C) to remove protecting groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using Pd/C is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline core.
Scientific Research Applications
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazolo core but differ in the fused ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a quinazoline ring.
Uniqueness
9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific ring fusion and the presence of a morpholine moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N5O |
|---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-2-4-11-10(3-1)12(17-5-7-19-8-6-17)18-13(16-11)14-9-15-18/h9H,1-8H2 |
InChI Key |
OWEVBHITWQGZKS-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4 |
Canonical SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291962.png)
![Methyl 3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B291963.png)
![3,5-dimethyl-11-phenyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291965.png)
![11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291966.png)
![8,10-Dimethyl-4-(2-methylphenyl)-1,3-dihydropyrido[2,3]thieno[2,4-d][1,4]diazepine-2,5-dione](/img/structure/B291967.png)
![11-(3-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291968.png)
![2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B291970.png)
![2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine](/img/structure/B291971.png)
![2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B291974.png)
![1-{[4-(4-fluorophenyl)-1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetone](/img/structure/B291975.png)
![N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B291977.png)
![11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291981.png)

![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
